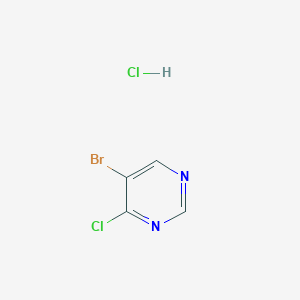![molecular formula C7H4BrClO2 B1527866 5-Bromo-6-chlorobenzo[d][1,3]dioxole CAS No. 233770-05-3](/img/structure/B1527866.png)
5-Bromo-6-chlorobenzo[d][1,3]dioxole
Übersicht
Beschreibung
5-Bromo-6-chlorobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H4BrClO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H4BrClO2/c8-4-1-6-7 (2-5 (4)9)11-3-10-6/h1-2H,3H2 . The molecular weight of the compound is 235.46 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Natural Product Synthesis and Chemical Reactions
Research on the synthesis of natural products and complex chemical reactions highlights the importance of halogenated compounds. For example, the study by Wright et al. (2005) on cyanobacterium Fischerella ambigua produced chlorinated compounds with moderate activity against Trypanosoma rhodesiense, demonstrating the relevance of halogenated compounds in natural product chemistry and potential therapeutic applications (Wright, Papendorf, & König, 2005). Additionally, the development of catalysts for amide condensation, as described by Maki et al. (2006), involving tetrachlorobenzo[d][1,3,2]dioxaborol compounds, illustrates the utility of halogenated benzo[d][1,3]dioxoles in facilitating chemical reactions (Maki, Ishihara, & Yamamoto, 2006).
Environmental Impact and Water Treatment
The formation and decomposition of disinfection byproducts (DBPs) during water treatment processes are critical areas of study, especially concerning the environmental impact and safety of drinking water. Research by Liu et al. (2017) into the photoconversion of chlorinated saline wastewater DBPs in seawater demonstrates the transformation of halophenolic DBPs into less toxic forms, highlighting the significance of understanding halogenated compound behavior in environmental contexts (Liu, Zhang, & Li, 2017).
Brominated Hydrocarbons and Byproducts
Studies on brominated hydrocarbons, such as the work by Evans and Dellinger (2003), explore the formation of brominated dioxins from the thermal degradation of bromophenol, relevant to understanding the environmental risks associated with the disposal and accidental burning of materials containing brominated flame retardants (Evans & Dellinger, 2003).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
5-bromo-6-chloro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFIRXCKAFPWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711091 | |
| Record name | 5-Bromo-6-chloro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233770-05-3 | |
| Record name | 5-Bromo-6-chloro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)





![2-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1527802.png)



